molecular formula C8H6N2O B14773159 2-(5-Formyl-2-pyridyl)acetonitrile

2-(5-Formyl-2-pyridyl)acetonitrile

Cat. No.: B14773159
M. Wt: 146.15 g/mol
InChI Key: CNWCMPQWWWAJRW-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-pyridyl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a formyl group at the 5-position and an acetonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2-pyridyl)acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via deprotonation of the acetonitrile, followed by nucleophilic addition to the aldehyde group on the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-2-pyridyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(5-Carboxy-2-pyridyl)acetonitrile.

    Reduction: 2-(5-Hydroxymethyl-2-pyridyl)acetonitrile.

    Substitution: 2-(5-Formyl-2-pyridyl)acetamide or 2-(5-Formyl-2-pyridyl)ethylamine.

Scientific Research Applications

2-(5-Formyl-2-pyridyl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2-pyridyl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Formyl-3-pyridyl)acetonitrile: Similar structure but with the formyl group at the 3-position.

    2-(5-Carboxy-2-pyridyl)acetonitrile: An oxidized form of the compound with a carboxylic acid group.

    2-(5-Hydroxymethyl-2-pyridyl)acetonitrile: A reduced form with a hydroxymethyl group.

Uniqueness

2-(5-Formyl-2-pyridyl)acetonitrile is unique due to the specific positioning of the formyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2-(5-formylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2

InChI Key

CNWCMPQWWWAJRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)CC#N

Origin of Product

United States

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